Electronic Perturbation of N-Lone Pair: Ph2NSiMe3 vs. Ph2NH
Silylation of diphenylamine to form Ph2NSiMe3 alters the energy of the highest occupied molecular orbital (HOMO) localized on the aromatic amine fragment. HeI and HeII photoelectron spectra were recorded for both Ph2NH and Ph2NSiMe3, and their HeII/HeI relative photoionization cross-section ratios were determined and compared [1]. The study concluded that the data show no evidence of silicon d-orbital participation in the HOMO, confirming a pure inductive/steric effect of the TMS group on the nitrogen lone pair.
| Evidence Dimension | Electronic Structure (HOMO perturbation) |
|---|---|
| Target Compound Data | Ph2NSiMe3: HeII/HeI cross-section ratio determined for HOMO |
| Comparator Or Baseline | Ph2NH (Diphenylamine): HeII/HeI cross-section ratio determined for HOMO |
| Quantified Difference | Direct comparison of spectra; primary outcome was the absence of Si d-orbital participation, indicating purely inductive perturbation. |
| Conditions | Gas-phase UV photoelectron spectroscopy using HeI and HeII radiation sources. |
Why This Matters
This provides the fundamental electronic basis for reactivity differences: the silyl group inductively modifies the nitrogen's electron density without resonance contribution, a property critical for designing selective silyl-transfer or deprotection steps.
- [1] HeI and HeII photoelectron spectroscopic investigation of substituent effects in aminosilanes. Journal of Organometallic Chemistry, 1991. Abstract includes direct comparison of Ph2NSiMe3 and Ph2NH. View Source
